molecular formula C16H14OS B3097988 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one CAS No. 132630-11-6

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one

Cat. No.: B3097988
CAS No.: 132630-11-6
M. Wt: 254.3 g/mol
InChI Key: NGXXHHAPSDACRB-UHFFFAOYSA-N
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Description

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C16H14OS and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzylsulfanyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXXHHAPSDACRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Dihydro 1h Inden 1 One Core Structures in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-one, commonly known as 1-indanone (B140024), is a privileged scaffold in medicinal chemistry. This fused bicyclic structure, consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, serves as a fundamental building block for a wide array of biologically active molecules. rjptonline.org Its rigid framework is amenable to substitution at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.

Indanone derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antimalarial properties. rjptonline.org The structural core is present in both naturally occurring compounds and synthetic pharmaceuticals. For instance, certain naturally occurring 1-indanone derivatives are classified as pterosins. rjptonline.org The versatility of the indanone core has made it a target for various synthetic modifications, including Suzuki coupling reactions to create novel 5-substituted derivatives with potential applications in developing new drug candidates for diseases like cancer and Alzheimer's disease. researchgate.net

The following table showcases examples of biologically active compounds featuring the indanone core, highlighting the range of therapeutic areas they address.

Compound ClassExample StructureAssociated Biological Activity
Substituted Indanone Acetic AcidN-(4-fluorophenyl)-2-(3-oxo-2, 3-dihydro-1H–inden-1-yl) acetamideAntimicrobial, Antifungal rjptonline.org
5-Aryl-Indanone5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-onePrecursor for medicinally important compounds researchgate.net
Dimeric Indanone DerivativesKinamycin DerivativesCytotoxic, Anticancer beilstein-journals.org

This table is interactive and provides examples of compounds containing the indanone core.

Role of Benzylthio Moieties in Enhancing Molecular Functionality

The benzylthio group, a thioether moiety where a benzyl (B1604629) group is attached to a sulfur atom, is a significant functional group in medicinal chemistry used to modulate the biological activity of parent molecules. The sulfur atom and the associated benzyl group can influence a compound's properties in several ways, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets.

Incorporating a benzylthio group can enhance the potency and efficacy of a compound. For example, in the development of anticancer agents, the addition of a substituted benzylthio group to a triazole scaffold resulted in compounds with sub-micromolar IC50 values in cancer cell lines. nih.gov The thioether linkage is a key structural element in various bioactive molecules and serves as a versatile linker or a pharmacophoric feature in its own right. Furthermore, compounds containing the benzylthio moiety are used as building blocks and reagents in complex organic synthesis, such as the use of 5-(Benzylthio)-1H-tetrazole as an activator in oligonucleotide synthesis. chemicalbook.com This highlights the chemical utility and reactivity of the group in constructing larger, biologically relevant molecules.

The table below presents examples of compounds where a benzylthio or related thioether moiety plays a crucial role in their function or synthesis.

Compound NameMolecular FormulaKey Role/Application
5-(Benzylthio)-1H-tetrazoleC₈H₈N₄SActivator in oligonucleotide synthesis; research chemical biosynth.com
3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amineNot specifiedBcl-2 inhibitory anticancer agent nih.gov
(Benzylthio)acetic acidC₉H₁₀O₂SCo-former in the preparation of supramolecular structures mdpi.com

This table is interactive and provides examples of compounds containing the benzylthio moiety.

Historical Perspective and Evolution of Indanone Based Compound Research

Targeted Synthesis of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one

While direct, documented syntheses for this compound are not extensively reported in readily available literature, its synthesis can be projected through established chemical reactions. The most logical approaches involve the formation of a carbon-sulfur bond on the aromatic ring of an indanone precursor.

The key to synthesizing the target molecule is the selection of an appropriate precursor. Halogenated indanones, such as 5-bromo-2,3-dihydro-1H-inden-1-one or 5-chloro-2,3-dihydro-1H-inden-1-one, are ideal starting materials. chemicalbook.commedchemexpress.com These precursors can be synthesized through methods like the Friedel-Crafts cyclization of 3-(3-bromophenyl)propionic acid. chemicalbook.com

Once the halo-indanone is obtained, two primary pathways can be envisioned for the introduction of the benzylthio group:

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of the halo-indanone with a sulfur nucleophile, typically benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide on the aromatic ring. The electron-withdrawing nature of the ketone group on the indanone ring facilitates this substitution.

Metal-Catalyzed Cross-Coupling: A more modern and often more efficient approach is the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, are powerful tools for forming carbon-heteroatom bonds. jk-sci.comwikipedia.org For the synthesis of this compound, a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand would be employed to couple the 5-halo-indanone with benzyl mercaptan.

The general catalytic cycle for a Buchwald-Hartwig type C-S coupling involves:

Oxidative addition of the aryl halide (5-halo-indanone) to a Pd(0) complex.

Coordination of the thiol to the resulting Pd(II) complex.

Deprotonation of the thiol by a base to form a palladium-thiolate complex.

Reductive elimination of the final product, this compound, which regenerates the Pd(0) catalyst. jk-sci.com

Commonly used components for such reactions are listed in the table below.

Table 1: Typical Components for Palladium-Catalyzed C-S Cross-Coupling

ComponentExamplesFunction
Palladium SourcePd(OAc)2, Pd2(dba)3Catalyst precursor
LigandXantphos, dppf, BINAPStabilizes the palladium catalyst and facilitates the reaction
BaseNaOtBu, K2CO3, Cs2CO3Deprotonates the thiol
SolventToluene, Dioxane, THFProvides the reaction medium

A one-pot protocol where a benzyl halide is first converted to a thioacetate, followed by in situ deprotection and palladium-catalyzed coupling with an aryl bromide, has also been demonstrated as an effective method for creating benzyl aryl thioethers, which could be adapted for this synthesis. nih.gov

To maximize the yield and purity of this compound, the reaction conditions must be carefully optimized. Key parameters include the choice of catalyst system, base, solvent, and temperature.

The table below illustrates a hypothetical optimization study for the palladium-catalyzed synthesis of the target compound from 5-bromo-2,3-dihydro-1H-inden-1-one and benzyl mercaptan.

Table 2: Hypothetical Optimization of Reaction Conditions

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (2)Xantphos (4)Cs2CO3Toluene10075
2Pd2(dba)3 (1)Xantphos (4)Cs2CO3Toluene10082
3Pd2(dba)3 (1)dppf (4)Cs2CO3Toluene10068
4Pd2(dba)3 (1)Xantphos (4)NaOtBuToluene10091
5Pd2(dba)3 (1)Xantphos (4)NaOtBuDioxane10088
6Pd2(dba)3 (1)Xantphos (4)NaOtBuToluene8085

The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) often leads to higher yields in Buchwald-Hartwig couplings. wuxiapptec.com The temperature is also a critical factor, with typical ranges between 80-110 °C. wuxiapptec.com

Preparation of Functionalized 2,3-Dihydro-1H-inden-1-one Compounds

Beyond the synthesis of a single target, the 2,3-dihydro-1H-inden-1-one scaffold is a valuable starting point for creating a diverse library of compounds. Multi-component reactions and stereoselective strategies are key methodologies in this endeavor.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Passerini and Ugi reactions are prominent examples of MCRs. wikipedia.orgwikipedia.org

Passerini Reaction: This three-component reaction involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org While typically applied to aldehydes and simple ketones, the reactivity of the indanone carbonyl group can be exploited. Research on the closely related indane-1,2,3-trione has shown successful Passerini reactions to create sterically congested derivatives. scielo.brscispace.comasianpubs.orgresearchgate.net

Ugi Reaction: This is a four-component reaction between a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.org The Ugi reaction is renowned for its ability to generate a wide array of products with high molecular diversity from a set of readily available starting materials. numberanalytics.comorganic-chemistry.orgslideshare.net

The application of these MCRs to the 2,3-dihydro-1H-inden-1-one core would allow for the introduction of a variety of substituents at the carbonyl position, leading to a diverse range of functionalized indanone derivatives.

The development of stereocenters in a controlled manner is a cornerstone of modern medicinal chemistry. For the 2,3-dihydro-1H-inden-1-one scaffold, several strategies can be employed to achieve enantioselective and diastereoselective synthesis.

Organocatalyzed Alkylation: Chiral organocatalysts, such as those derived from natural amino acids, can be used to direct the enantioselective alkylation of the indanone at the C-2 position. organic-chemistry.orgnih.gov This involves the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophile from a less sterically hindered face, leading to a product with high enantiomeric excess. Asymmetric Michael additions to α,β-unsaturated indanone derivatives, such as 2-benzylidene-1-indanones, can also be achieved using organocatalysts. researchgate.netnih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A powerful method for creating 2,3-disubstituted indanones with high diastereo- and enantioselectivity is the palladium-catalyzed intramolecular AAA of ketones. This reaction allows for the controlled formation of two adjacent stereocenters.

The table below summarizes some approaches for the stereoselective functionalization of the indanone core.

Table 3: Stereoselective Synthetic Strategies for Indanone Derivatives

Reaction TypeCatalyst/MethodPosition FunctionalizedTypical Stereoselectivity
Asymmetric Michael AdditionChiral SquaramideC-2up to 90:10 er, >95:5 dr nih.gov
Asymmetric Allenylic AlkylationPd(0) with Chiral LigandC-2up to 98% ee, up to 13:1 dr mdpi.com
Asymmetric AlkylationChiral Phase-Transfer CatalystC-2Variable, depends on substrate and catalyst
Asymmetric Aldol ReactionProline-derived OrganocatalystC-2Can achieve high ee and dr

These advanced synthetic methodologies provide access to a wide array of structurally complex and stereochemically defined 2,3-dihydro-1H-inden-1-one derivatives, starting from the basic indanone framework.

Green Chemistry Principles in Indanone Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted)

The application of green chemistry principles to the synthesis of indanone scaffolds has gained traction, aiming to reduce waste, shorten reaction times, and avoid hazardous materials. scilit.compreprints.org Methodologies such as microwave-assisted and ultrasound-assisted synthesis align with these principles by offering efficient energy transfer and often leading to improved yields and cleaner reactions. rsc.orgkjscollege.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. rsc.orgnih.govmdpi.com In the context of indanone synthesis, a key application is in the Nazarov cyclization of chalcones. scilit.compreprints.org This electrocyclic reaction, which forms the five-membered ring of the indanone core, can be conducted under microwave heating to dramatically reduce reaction times compared to conventional heating methods. For example, the conversion of specific chalcones to their corresponding indanones was achieved in 20 minutes at 120°C under microwave irradiation, a significant improvement over traditional methods that often require several hours. preprints.org

The benefits of microwave-assisted synthesis extend beyond speed; it can also lead to higher yields and cleaner product profiles by minimizing the formation of side products often associated with prolonged heating. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its broad utility and potential for adaptation to the synthesis of this compound. nih.govias.ac.in

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. kjscollege.comkocaeli.edu.tr While specific examples for this compound are not detailed, the successful ultrasound-assisted synthesis of related benzylthio-containing heterocycles, such as 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, highlights the potential of this technique. kocaeli.edu.trresearchgate.net The use of ultrasound in these syntheses proved to be an efficient alternative to conventional methods, suggesting its applicability for the formation of the indanone core or the introduction of the benzylthio moiety. kocaeli.edu.trresearchgate.net Ultrasound has also been effectively used for preparing various heterocyclic structures, such as isoindolin-1-ones and benzothiazoles, often under solvent-free conditions, further emphasizing its environmental benefits. kjscollege.comnih.gov

Table 1: Comparison of Conventional and Green Synthetic Methods for Indanone and Related Heterocycle Synthesis
MethodTypical Reaction TimeEnergy SourceKey AdvantagesRelevant Example
Conventional HeatingSeveral hours to daysOil bath, heating mantleWell-established, simple equipmentFriedel-Crafts acylation for indanones nih.gov
Microwave-AssistedMinutes to a few hoursMicrowave irradiationRapid heating, reduced reaction time, higher yields nih.govnih.govNazarov cyclization of chalcones to indanones preprints.org
Ultrasound-AssistedMinutes to a few hoursUltrasonic wavesEnhanced reaction rates, can be used solvent-free kjscollege.comSynthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine kocaeli.edu.trresearchgate.net

Synthesis of Related Benzylthio-Containing Chemical Entities

The benzylthio moiety is a key structural feature in a variety of chemical compounds, many of which are synthesized through cyclization reactions or the derivatization of thiol precursors.

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, which form the core of many biologically active molecules. The introduction of a benzylthio group can be performed before or after the ring-forming step.

Several classes of benzylthio-containing heterocycles are synthesized via cyclization:

1,2,4-Triazoles: Substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines have been synthesized through the cyclization of indole-3-carboxylic acid hydrazide with carbon disulfide, followed by S-benzylation. nih.gov This multi-step process first constructs the triazole ring and then appends the benzylthio group.

Tetrazoles: The synthesis of 5-(benzylthio)-1H-tetrazole can be achieved by reacting thiosemicarbazide (B42300) with benzyl chloride, followed by a cyclization reaction induced by sodium nitrite. prepchem.com This method builds the tetrazole ring from an acyclic, sulfur-containing precursor.

Thiadiazoles: Ultrasound-assisted synthesis has been effectively used for preparing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, showcasing a green approach to forming this particular heterocyclic system. kocaeli.edu.trresearchgate.net

Benzothiazoles and Benzoxazoles: Elemental sulfur-promoted cyclization of styrenes with substituted nitroarenes provides a route to 2-benzyl benzothiazoles and benzoxazoles, where the benzyl group is attached to the heterocyclic core. rsc.org

These reactions often rely on transition metal catalysis or dehydrative conditions to facilitate ring closure, demonstrating the versatility of synthetic strategies for accessing these structures. organic-chemistry.orgnih.gov

Table 2: Examples of Cyclization Reactions for Benzylthio-Containing Heterocycles
Heterocycle ClassKey PrecursorsCyclization ConditionsReference
1,2,4-TriazoleIndole-3-carboxylic acid hydrazide, Carbon disulfideBasic conditions, followed by S-benzylation nih.gov
TetrazoleThiosemicarbazide, Benzyl chlorideReaction with sodium nitrite prepchem.com
1,3,4-Thiadiazole5-amino-1,3,4-thiadiazole-2-thiolUltrasound-assisted reaction with benzyl halide kocaeli.edu.trresearchgate.net
BenzothiazoleStyrenes, N,N-dialkyl-3-nitroanilinesElemental sulfur, DABCO rsc.org

The synthesis of benzylthio compounds frequently involves the derivatization of a precursor containing a thiol (-SH) group. The high nucleophilicity of the thiol group makes it reactive toward a variety of electrophiles, allowing for the straightforward introduction of substituents like the benzyl group.

S-Alkylation: The most common method for introducing a benzyl group onto a sulfur atom is S-alkylation, typically involving the reaction of a thiol with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the benzyl halide in a nucleophilic substitution reaction. This is a key step in the synthesis of compounds like 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, where the triazole-thiol intermediate is S-benzylated. nih.gov

Reagents for Thiol Derivatization: A wide array of reagents can react with thiols. nih.gov While benzyl halides are standard for S-benzylation, other reagents are used for different modifications or for analytical purposes. These include:

Maleimides: These reagents react with thiols via a Michael addition, which is a highly efficient method for creating stable thioether bonds. mdpi.com

Propiolate Esters: These compounds react with thiols to form UV-absorbing thioacrylate derivatives, a reaction often used for analytical detection and quantification of thiols. semanticscholar.org

Selenium-based Reagents: Reagents containing a reactive Se-N bond can selectively react with thiols to form a Se-S bond. This reaction is rapid, highly selective for cysteine over other amino acids, and reversible, making it useful for labeling and purifying thiol-containing peptides and proteins. pnnl.gov

The protection of thiol groups is also a critical aspect of multi-step syntheses. Protecting groups like the trityl group are often employed to mask the reactivity of the thiol during other transformations, and can be removed later to yield the free thiol for subsequent derivatization. mdpi.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR analyses provide critical data for assigning the positions of hydrogen and carbon atoms, respectively, thus confirming the compound's connectivity and substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are expected for the protons of the indanone core and the benzylthio substituent.

The aromatic region of the spectrum is anticipated to show signals for the protons on the indanone ring system and the phenyl ring of the benzyl group. The protons on the five-membered ring of the indanone core, specifically the two methylene (B1212753) groups at positions 2 and 3, typically appear as triplets in the aliphatic region of the spectrum due to coupling with their neighbors. The methylene protons of the benzyl group (S-CH₂) are expected to appear as a singlet, as they lack adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.20-7.60 Multiplet 8H Aromatic protons (C₆H₅ and C₆H₃)
~ 4.15 Singlet 2H S-CH₂ (benzyl)
~ 3.10 Triplet 2H CH₂ at C-3 (indanone)

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The most downfield signal is expected for the carbonyl carbon (C=O) of the indanone ring, typically appearing above 200 ppm. The aromatic carbons of both the indanone and benzyl portions will resonate in the approximate range of 120-150 ppm. The aliphatic carbons, including the two methylene carbons of the indanone ring and the methylene carbon of the benzyl group, will appear at higher field (more shielded) positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
> 200 C=O (C-1)
~ 125-155 Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a, and C₆H₅)
~ 37 S-CH₂ (benzyl)
~ 36 CH₂ at C-3 (indanone)

Note: The specific chemical shifts require experimental verification.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region (around 600-800 cm⁻¹).

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3000-3100 C-H Stretch Aromatic
~ 2850-2960 C-H Stretch Aliphatic (CH₂)
~ 1700-1720 C=O Stretch Ketone
~ 1580-1600 C=C Stretch Aromatic Ring

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would produce strong signals in the Raman spectrum. The C-S bond, being less polar, may also show a more distinct signal in Raman than in IR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound (C₁₆H₁₄OS), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (approximately 254.08 g/mol ). A prominent fragment would likely correspond to the loss of the benzyl group, resulting in a tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a characteristic peak for compounds containing a benzyl moiety. Other fragments would arise from the cleavage of the indanone structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Table 4: List of Compounds Mentioned

Compound Name

Electronic Spectroscopy for Conjugation and Chromophore Analysis (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) and the intensity of the absorption are highly dependent on the structure of the molecule, particularly the presence of chromophores and the extent of conjugation.

For this compound, the primary chromophore is the substituted benzoyl system, which consists of the benzene (B151609) ring fused to the cyclopentanone (B42830) ring, containing a carbonyl group (C=O). This system is expected to exhibit characteristic π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the aromatic π system and the carbonyl double bond.

n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital.

The presence of the benzylthio (-S-CH₂-Ph) group at the 5-position acts as an auxochrome. The sulfur atom's lone pair of electrons can interact with the aromatic π system, potentially causing a bathochromic shift (a shift to longer wavelengths) of the λmax values compared to the unsubstituted 2,3-dihydro-1H-inden-1-one. The electronic properties of this substituent would modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical UV-Visible spectrum would be recorded by dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) and measuring its absorbance across the 200-800 nm range. The resulting data would be presented in a table similar to the one below, which remains unpopulated due to the absence of experimental data.

Hypothetical UV-Visible Absorption Data

Transition Type λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent
π → π* Data not available Data not available Data not available

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for determining the absolute and relative configuration, bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would provide precise data on:

Molecular Geometry: Accurate bond lengths and angles for the entire molecule.

Conformation: The spatial arrangement of the atoms, including the planarity of the indenone ring system and the orientation of the benzylthio substituent.

Stereochemistry: If the molecule were chiral, this method could determine its absolute configuration.

The crystallographic data is typically summarized in a standardized format, as shown in the hypothetical table below.

Hypothetical Single Crystal X-ray Diffraction Data

Parameter Value
Chemical Formula C₁₆H₁₄OS
Formula Weight 254.35 g/mol
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions (a, b, c) Data not available
Unit Cell Angles (α, β, γ) Data not available
Volume (V) Data not available
Molecules per unit cell (Z) Data not available

X-ray Powder Diffraction (XRPD) is used to analyze polycrystalline (powder) samples. It is a rapid and powerful tool for identifying crystalline phases, determining sample purity, and analyzing polymorphism (the ability of a compound to exist in multiple crystal forms).

In an XRPD experiment, a powdered sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. This technique would be used to confirm if a synthesized batch of this compound is a single crystalline phase or a mixture of polymorphs.

Data from single-crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This "crystal packing" is governed by various non-covalent intermolecular interactions. For this compound, one would expect to observe:

van der Waals forces: These ubiquitous, weak interactions would be significant due to the molecule's aromatic rings.

C–H···O interactions: Weak hydrogen bonds could form between carbon-hydrogen bonds (from the aromatic or aliphatic parts) and the oxygen atom of the carbonyl group of a neighboring molecule.

Analysis of these interactions is crucial for understanding the physical properties of the solid, such as melting point and solubility.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties.

Geometry Optimization and Electronic Structure Calculations

Future DFT studies on 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. From the optimized geometry, a wealth of information about the molecule's electronic structure can be derived, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. These calculations are fundamental to understanding the molecule's reactivity and stability.

Prediction of Vibrational Frequencies and Potential Energy Distribution

Once the optimized geometry is obtained, the vibrational frequencies of this compound could be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule (stretching, bending, etc.) and can be correlated with experimental infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis would further allow for the assignment of each calculated vibrational frequency to specific atomic motions, providing a detailed understanding of the molecule's vibrational modes.

Conformational Analysis and Potential Energy Surface Scanning

The presence of the flexible benzylthio group suggests that this compound can exist in multiple conformations. A conformational analysis, often performed by scanning the potential energy surface through systematic rotation of dihedral angles, would be necessary to identify the various stable conformers and determine their relative energies. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity or physical properties.

Evaluation of Basis Set and Functional Performance in Molecular Modeling

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. A systematic evaluation of different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) would be a necessary preliminary step in any thorough computational study of this compound. This would involve comparing calculated properties with any available experimental data to select the most appropriate level of theory for this specific molecular system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in a solvent or interacting with a biological membrane. This method would allow for the exploration of conformational changes and intermolecular interactions that are not accessible through static DFT calculations.

Molecular Docking Studies for Receptor Interaction Prediction

To investigate the potential biological activity of this compound, molecular docking studies could be performed. This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. By docking the indenone derivative into the active sites of various receptors, researchers could hypothesize potential biological targets and mechanisms of action, guiding further experimental studies.

Identification of Putative Ligand-Protein Binding Sites

The initial step in understanding the pharmacological potential of a compound is often the identification of its biological target and specific binding site. Molecular docking is a computational technique widely used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

In the context of indanone derivatives, computational studies have identified the cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex, as a potential target. nih.gov Cereblon is notable as the target of thalidomide (B1683933) and its derivatives. nih.gov Molecular docking simulations are employed to investigate how compounds like this compound might fit into the binding pocket of proteins such as cereblon.

The process typically involves:

Preparation of the Receptor and Ligand: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand, this compound, is built using molecular modeling software, and its geometry is optimized to find the lowest energy conformation.

Docking Simulation: Software such as AutoDock Vina or DockThor is used to systematically sample different conformations and orientations of the ligand within a defined binding pocket of the receptor. nih.gov A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein, are examined.

Studies on a library of indanone and indanedione derivatives have revealed a specific binding pocket on the cereblon protein. The key amino acid residues within this putative binding site that were found to interact with these derivatives are detailed in the table below. These residues would be considered critical for the potential binding of this compound. nih.gov

Amino Acid ResidueType of InteractionPotential Role in Binding
TRP 380Hydrophobic / Pi-Pi StackingForms a key part of the binding pocket, interacting with aromatic rings.
TRP 400Hydrophobic / Pi-Pi StackingContributes to the hydrophobic enclosure of the ligand.
GLU 377Hydrogen Bond / ElectrostaticCan act as a hydrogen bond acceptor or donor.
CYS 391Hydrophobic / van der WaalsContributes to the overall shape complementarity of the binding site.
HIS 353Hydrogen Bond / Pi-Pi StackingCan interact with heteroatoms or aromatic systems on the ligand.

Simulation of Molecular Interactions within Biological Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netsemanticscholar.org This technique provides deeper insights into the stability of the ligand-protein complex, the nature of the interactions, and the conformational changes that may occur upon binding.

Following the identification of a promising docked pose from molecular docking studies, an MD simulation can be performed. For a complex of this compound with a target like cereblon, the simulation would be set up and analyzed as follows:

Simulation Protocol: The system first undergoes energy minimization to remove any steric clashes. This is followed by a series of equilibration steps where the temperature and pressure are gradually brought to physiological conditions (e.g., 300 K and 1 atm) and held constant. Finally, a production run is performed for a significant period, often ranging from nanoseconds to microseconds, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved. nih.gov

ParameterTypical Value/MethodPurpose
SoftwareDesmond, GROMACS, AMBERTo run the molecular dynamics simulation. nih.gov
Force FieldOPLS, AMBER, CHARMMDescribes the physics of the atoms in the system. nih.gov
Solvent ModelTIP3P, SPC/ETo simulate the aqueous environment of a biological system. nih.gov
Simulation Time100 ns - 1 µsTo observe the dynamic behavior and stability of the complex. nih.gov
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.

Analysis of Trajectories: The MD trajectory is analyzed to understand the stability and interaction patterns.

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation.

Protein-Ligand Contacts: The interactions between the ligand and the protein are monitored throughout the simulation. This analysis reveals which interactions (hydrogen bonds, hydrophobic contacts, water bridges) are persistent and therefore most important for binding. nih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to post-process the MD trajectory and calculate a more accurate estimate of the binding free energy (ΔG_bind) of the ligand to the protein. nih.gov

Research on similar indanone derivatives targeting cereblon has shown that stable complexes are formed, characterized by a network of specific interactions that persist throughout the simulation, confirming the initial hypotheses from docking studies. nih.gov

Chemical Reactivity, Derivatization, and Functionalization Strategies

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one is influenced by the presence of both an electron-withdrawing acyl group (part of the indanone ring) and an electron-donating benzylthio group. The interplay of these substituents dictates the regioselectivity of electrophilic aromatic substitution reactions. The benzylthio group, being an ortho-, para-director, would be expected to activate these positions towards electrophilic attack. Conversely, the acyl group is a meta-director and deactivates the ring. The ultimate outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

While specific studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could potentially occur on the benzene ring. nih.govdalalinstitute.comnih.govmasterorganicchemistry.comresearchgate.netresearchgate.netmsu.edubyjus.comnih.gov The position of substitution would be a result of the combined directing effects of the existing substituents.

Nucleophilic aromatic substitution on the benzene ring of this compound is generally less favorable due to the absence of strong electron-withdrawing groups at positions ortho or para to a potential leaving group. However, the carbonyl group of the indanone moiety is a prime site for nucleophilic attack. A wide range of nucleophiles can add to the carbonyl carbon, leading to a tetrahedral intermediate that can then undergo further reactions. nih.govlibretexts.orgnii.ac.jpyoutube.comcsbsju.edu

Functional Group Transformations on the Indanone Skeleton

The indanone skeleton of this compound offers several avenues for functional group transformations, primarily centered around the carbonyl group and the adjacent α-carbon atoms.

The carbonyl group can undergo a variety of reactions typical of ketones. For instance, it can be reduced to a secondary alcohol, 5-(benzylthio)-2,3-dihydro-1H-inden-1-ol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a new stereocenter, and stereoselective reductions can be achieved using chiral reagents.

The α-protons of the indanone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and halogenation at the α-position.

One of the most common reactions involving the α-position of ketones is the Knoevenagel condensation . In this reaction, the indanone can be condensed with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst to yield α,β-unsaturated products. For example, condensation with an aldehyde can lead to the formation of a 2-benzylidene derivative.

Reactant 1Reactant 2ProductReaction Type
This compoundBenzaldehyde2-Benzylidene-5-(benzylthio)-2,3-dihydro-1H-inden-1-oneKnoevenagel Condensation
This compoundSodium borohydride5-(Benzylthio)-2,3-dihydro-1H-inden-1-olReduction
This compoundMethyl iodide (in presence of a base)2-Methyl-5-(benzylthio)-2,3-dihydro-1H-inden-1-oneα-Alkylation

Derivatization at the Benzylthio Moiety

The benzylthio group provides another reactive handle for the derivatization of this compound. The sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the choice of reagent and reaction conditions. These oxidized derivatives can exhibit altered biological activities and physical properties.

The benzyl (B1604629) group can be cleaved under certain reductive conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction), to yield the corresponding thiol, 5-mercapto-2,3-dihydro-1H-inden-1-one. This thiol is a versatile intermediate that can be further functionalized through reactions such as alkylation with different electrophiles to introduce a variety of new thioether moieties. researchgate.net

Starting MaterialReagent(s)ProductTransformation
This compoundm-CPBA (1 eq.)5-(Benzylsulfinyl)-2,3-dihydro-1H-inden-1-oneOxidation to Sulfoxide
This compoundm-CPBA (2 eq.)5-(Benzylsulfonyl)-2,3-dihydro-1H-inden-1-oneOxidation to Sulfone
This compoundNa / liq. NH35-Mercapto-2,3-dihydro-1H-inden-1-oneDebenzylation

Formation of Hybrid Molecules and Conjugates

The versatile reactivity of this compound makes it an attractive scaffold for the synthesis of hybrid molecules and conjugates. Molecular hybridization involves combining two or more pharmacophores to create a new molecule with potentially enhanced biological activity or a modified pharmacological profile. researchgate.netmdpi.comtmu.edu.tw

For instance, the indanone moiety can be linked to other heterocyclic systems known for their biological relevance. The carbonyl group can be converted to a hydrazone, which can then undergo cyclization reactions to form pyrazole, pyrazoline, or other nitrogen-containing heterocycles. Similarly, the benzylthio group can be modified to incorporate other bioactive moieties.

Reactions Leading to Spirocyclic or Fused-Ring Systems

The indanone framework is a valuable building block for the construction of more complex polycyclic systems, including spirocyclic and fused-ring compounds. rsc.orgbeilstein-journals.orgresearchgate.net

Spirocyclic systems can be synthesized through reactions that involve the carbonyl carbon or the α-carbon of the indanone. For example, a reaction with a suitable bifunctional reagent can lead to the formation of a new ring spiro-fused at the 2-position of the indanone. The synthesis of spiro-heterocycles from indanones is a well-explored area of research. dalalinstitute.comnih.govnih.govrsc.orgbeilstein-journals.orgnih.gov

Fused-ring systems can be constructed by annulation reactions where a new ring is built onto the existing indanone scaffold. For instance, the enolate of the indanone can participate in cycloaddition reactions or tandem reactions that lead to the formation of a new fused ring. The benzene ring of the indanone can also participate in cyclization reactions, such as intramolecular Friedel-Crafts reactions, to form fused polycyclic aromatic systems. chemrxiv.orgbeilstein-journals.orgnih.govrsc.orgresearchgate.net

Starting MaterialReaction TypeProduct Type
This compoundReaction with bifunctional reagentsSpiro[indene-2,X] derivatives
This compoundCycloaddition/Annulation reactionsFused polycyclic systems

Biological Activity and Potential Applications in Chemical Biology

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase Inhibition)

The indanone nucleus is a key feature in several potent enzyme inhibitors, particularly those targeting enzymes implicated in neurodegenerative disorders. nih.gov Derivatives of indanone have been shown to effectively modulate the activity of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov Inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease and Parkinson's disease, respectively. nih.govmdpi.com

One of the most prominent examples of an indanone-based drug is Donepezil (E2020), a potent and selective acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.govnih.gov Its structure, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, features the characteristic indanone core. nih.gov Kinetic studies have shown that Donepezil exhibits a mixed type of inhibition on AChE, with inhibitor dissociation constants significantly lower than other similar compounds, indicating a strong inhibitory effect. nih.gov The success of Donepezil has spurred considerable scientific interest in the indanone moiety for developing new neuroprotective agents. nih.govbohrium.com

Compound NameTarget EnzymeIC50 ValueReference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)Acetylcholinesterase (AChE)5.7 nM nih.gov

This table presents the inhibitory concentration (IC50) of a prominent indanone derivative against its target enzyme.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal Properties)

Indanone derivatives and compounds containing benzylthio groups have been investigated for their antimicrobial properties. rjptonline.orgnih.gov Studies on various substituted indanone acetic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. rjptonline.orgjocpr.com For instance, certain para-fluorophenyl substituted indanone acetic acid derivatives showed marked antimicrobial potency, while ortho-methoxyphenyl derivatives exhibited notable antifungal activity. rjptonline.org

Furthermore, the benzylthio moiety itself is a key component in other classes of antimicrobial agents. A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and evaluated for antibacterial activity. nih.govscispace.com Several of these compounds exhibited high potency against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with activity comparable or superior to reference drugs such as ciprofloxacin. nih.govscispace.com Similarly, novel 2-benzylthiomethyl-1H-benzimidazole derivatives have shown significant antibacterial effects against both S. aureus and Escherichia coli. These findings suggest that the combination of an indanone core with a benzylthio group could yield compounds with significant antimicrobial potential.

Compound Class/DerivativeTarget Organism(s)Observed Activity
para-Fluorophenyl substituted indanone acetic acidGram-positive & Gram-negative bacteriaMarked potency
ortho-Methoxyphenyl substituted indanone acetic acidFungiBetter antifungal activity
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) quinolonesS. aureus, S. epidermidisHigh potency (MICs 0.03–4 µg/mL)
2-benzylthiomethyl-1H-benzimidazole derivativesS. aureus, E. coliSignificant activity (MICs 140–400 µg/mL)

This table summarizes the antimicrobial efficacy of various indanone and benzylthio-containing compounds against different pathogens. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Anti-Inflammatory and Analgesic Research Applications

The indanone scaffold has been explored for the development of novel anti-inflammatory and analgesic agents. nih.gov A study focused on 2-benzylidene-1-indanone (B110557) derivatives found that many of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in macrophages. nih.gov The most active compounds demonstrated significant therapeutic effects in a mouse model of acute lung injury, a condition characterized by severe inflammation. nih.gov

In the realm of analgesia, various heterocyclic compounds, some incorporating structural elements similar to parts of the target molecule, have been assessed. nih.govbanglajol.info For example, certain synthesized benzimidazole (B57391) derivatives showed noticeable peripheral and central analgesic effects in animal models, with writhing inhibition values up to 83.05%. banglajol.info While direct studies on the analgesic properties of 5-(benzylthio)-2,3-dihydro-1H-inden-1-one are not available, the established anti-inflammatory potential of the indanone core suggests a plausible avenue for future investigation into its pain-relief applications. nih.gov

Investigations into Anticancer Properties (e.g., Bcl-2 Inhibition)

The benzylthio group has been incorporated into molecular designs targeting cancer cells, particularly through the inhibition of anti-apoptotic proteins like Bcl-2. nih.gov Overexpression of Bcl-2 family proteins is a hallmark of many cancers, allowing malignant cells to evade programmed cell death (apoptosis). mdpi.commdpi.com

A series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized and evaluated as potential pro-apoptotic Bcl-2 inhibitors. nih.gov Several compounds in this series, which feature a benzylthio moiety, displayed potent anticancer activity with sub-micromolar IC50 values in human cancer cell lines that express Bcl-2. nih.gov Molecular modeling studies further supported the hypothesis that these compounds exert their anticancer effects by targeting Bcl-2. nih.gov Other research has focused on different scaffolds containing the benzylthio group, such as 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, which has also been explored as an antiproliferative agent. dntb.gov.ua The indanone core itself has been used to create compounds with anticancer properties, such as 2-benzylidene-1-indanones that inhibit tubulin polymerization. beilstein-journals.org This convergence of activity suggests that a molecule combining the indanone and benzylthio features could be a promising candidate for anticancer research.

Compound ClassCancer Cell LineIC50 ValueTarget
3-(nitrobenzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amineBcl-2 expressing human cancer cellsSub-micromolarBcl-2

This table highlights the anticancer activity of a representative benzylthio-containing compound.

Exploration of Neurotropic Effects and Relevance to Neurodegenerative Research

The indanone scaffold is of high interest in neurodegenerative research, largely due to its proven success as a core structure for drugs targeting central nervous system disorders. nih.govbohrium.com Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons and complex pathologies, including oxidative stress, protein aggregation, and neuroinflammation. mdpi.comnih.gov

The ability of indanone derivatives to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) is directly relevant to treating the symptoms of these diseases. nih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. scielo.brmdpi.com The development of Donepezil stands as a landmark achievement, demonstrating the potential of indanones as chemical probes and therapeutic agents for neurological disorders. nih.gov The exploration of new indanone derivatives, including those with a benzylthio substitution, continues to be a promising strategy in the search for novel and effective neuroprotective agents. bohrium.com

Potential as Agrochemical Agents (e.g., Insecticides, Herbicides)

While the primary research focus for indanone and benzylthio derivatives has been in medicine, some related chemical structures have been investigated for agrochemical applications. Various heterocyclic compounds are known to possess insecticidal and herbicidal properties. nih.govnih.gov For instance, certain triazone derivatives have been synthesized and tested for activity against agricultural pests like aphids and various fungi. nih.gov Similarly, N'-benzoyl-N-(tert-butyl)benzohydrazide analogues have been evaluated for their insecticidal activity against the common cutworm. nih.gov

Although there is no direct research demonstrating the use of this compound as an agrochemical, the general bioactivity of sulfur-containing heterocycles and aromatic ketones in this field suggests a potential, albeit unexplored, area of application. Structure-activity relationship studies in these classes of compounds could provide a basis for designing indanone-based agrochemicals in the future. researchgate.net

Other Bioactive Properties and Future Research Directions (e.g., Antiviral, Antimalarial, Antioxidant)

Beyond the aforementioned activities, compounds featuring the benzylthio group have shown promise in other therapeutic areas, indicating diverse future research directions for this compound.

Antiviral Activity: A series of 5-(benzylthio)-1H-1,2,3-triazole-4-carboxamides were synthesized and evaluated for activity against several herpesviruses. nih.gov Certain compounds exhibited promising inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), suggesting that the benzylthio moiety can be a valuable component in the design of new antiviral agents. nih.gov

Antimalarial Activity: The search for new antimalarial drugs has led to the investigation of various chemical scaffolds. While not directly involving the indanone structure, studies on 5-aryl-8-aminoquinoline derivatives have shown that these compounds can be more potent than primaquine (B1584692) against Plasmodium falciparum. nih.gov The development of piperazine-tethered thiazole (B1198619) compounds has also identified agents with antiplasmodial activity against chloroquine-resistant strains. mdpi.com

Antioxidant Properties: Oxidative stress is a key pathological factor in many diseases, including neurodegenerative disorders. scielo.br The potential for indanone derivatives to act as neuroprotective agents may be linked not only to enzyme inhibition but also to antioxidant effects. nih.gov The evaluation of the radical scavenging capabilities of new indanone compounds could be a valuable direction for future research.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one in laboratory settings?

  • Methodological Guidance :

  • Always wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as recommended for structurally similar indenone derivatives .
  • Conduct reactions involving toxic intermediates in a fume hood or glovebox to minimize inhalation risks .
  • Segregate chemical waste and collaborate with certified disposal services to mitigate environmental hazards .

Q. How can researchers design an initial synthetic route for this compound?

  • Methodological Guidance :

  • Begin with a literature review to identify analogous compounds (e.g., benzaldehyde derivatives synthesized via H₂O₂-mediated oxidation in ethanol) .
  • Adapt reaction conditions (solvent, temperature, catalysts) from structurally related indenones, prioritizing step efficiency and yield .
  • Validate intermediate purity using TLC or HPLC before proceeding to subsequent steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Guidance :

  • 1H-NMR : Resolve aromatic and aliphatic proton environments to confirm substitution patterns and benzylthio group integration .
  • FT-IR : Identify carbonyl (C=O) and thioether (C-S) functional groups .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Guidance :

  • Reproducibility : Repeat experiments under controlled conditions to confirm data consistency .
  • Complementary Techniques : Combine 13C-NMR, DEPT, and 2D-COSY to resolve overlapping signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra for ambiguous cases .

Q. What strategies optimize reaction yields for this compound under varying conditions?

  • Methodological Guidance :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify yield-limiting factors .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) or Lewis acids to enhance benzylthio group incorporation .
  • In-situ Monitoring : Use real-time techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Guidance :

  • Molecular Dynamics (MD) : Simulate transition states to identify steric/electronic barriers in benzylthio substitution reactions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates using historical data from analogous indenones .
  • Machine Learning (ML) : Train models on PubChem datasets to prioritize reaction pathways with high predicted success rates .

Q. What analytical approaches validate the purity of this compound for publication?

  • Methodological Guidance :

  • Chromatography : Use HPLC with UV/Vis detection (≥95% purity threshold) and compare retention times with standards .
  • Elemental Analysis : Confirm C, H, S, and O percentages within ±0.4% of theoretical values .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of molecular geometry (if crystalline) .

Methodological Notes

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental details, ensuring reproducibility .
  • Ethical Standards : Cite primary literature for known compounds and disclose all synthetic modifications to maintain academic integrity .

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Reactant of Route 1
5-(Benzylthio)-2,3-dihydro-1H-inden-1-one
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.